BenchChemオンラインストアへようこそ!

N4,3'-O-Dibenzoyl-2'-deoxycytidine

Lipophilicity LogP Organic Solubility

Procure CAS 51549-49-6 for reproducible nucleoside analogue synthesis. This fully protected 2'-deoxycytidine derivative bears benzoyl groups at both N4-amine and 3'-hydroxyl positions, delivering a LogP of 2.07—>30× higher than N4-Bz-dC—for superior solubility in aprotic solvents (DCM, THF, MeCN). The 3'-O-benzoyl ester withstands 5'-nucleophilic displacement without glycosyl cleavage, unlike 3'-methanesulfonate analogues, enabling direct access to 5'-iodo, 5'-azido, and 5'-thioacetate intermediates for antiviral 2',5'-dideoxycytidine analogues. Deprotection orthogonality (~16 h in NH4OH/55 °C) permits selective removal of base-labile protecting groups while retaining 3'-O-benzoyl protection. Stable under acidic detritylation conditions (80% AcOH), ensuring glycosidic bond integrity during solid-phase synthesis. Insist on this exact CAS number to avoid reaction kinetics, selectivity, and yield discrepancies associated with mono-protected or mixed-acyl substitutes.

Molecular Formula C23H21N3O6
Molecular Weight 435.4 g/mol
CAS No. 51549-49-6
Cat. No. B1345535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,3'-O-Dibenzoyl-2'-deoxycytidine
CAS51549-49-6
Molecular FormulaC23H21N3O6
Molecular Weight435.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C23H21N3O6/c27-14-18-17(32-22(29)16-9-5-2-6-10-16)13-20(31-18)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)/t17-,18+,20+/m0/s1
InChIKeyFRCSORXRCWKCJL-NLWGTHIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4,3'-O-Dibenzoyl-2'-deoxycytidine (CAS 51549-49-6) – A Dual-Protected Building Block for Oligonucleotide Synthesis


N4,3'-O-Dibenzoyl-2'-deoxycytidine (CAS 51549-49-6) is a fully protected 2'-deoxycytidine derivative bearing benzoyl groups at both the exocyclic N4-amine and the 3'-hydroxyl of the 2'-deoxyribose moiety [1]. With a molecular formula of C23H21N3O6, a molecular weight of 435.43 g/mol, and a melting point of 190 °C, this nucleoside building block is employed primarily as an intermediate in the synthesis of modified oligonucleotides and nucleoside analogues [2]. Its dual benzoyl protection pattern confers distinct solubility, stability, and reactivity characteristics that are not replicated by mono-protected or acyl-protected analogues, making precise procurement of this specific CAS number essential for reproducible synthetic outcomes.

Why N4-Benzoyl-2'-deoxycytidine or 3'-O-Acyl Analogues Cannot Substitute N4,3'-O-Dibenzoyl-2'-deoxycytidine


Although several N4-protected or 3'-O-acylated 2'-deoxycytidine derivatives are commercially available, they are not functionally interchangeable with N4,3'-O-Dibenzoyl-2'-deoxycytidine. The simultaneous presence of the N4-benzoyl and 3'-O-benzoyl groups delivers a quantifiably higher LogP (2.07 versus 0.21 for N4-Bz-dC and -0.38 for 3'-O-Ac-dC) , and the 3'-O-benzoyl ester exhibits distinct base stability compared to the 3'-O-acetyl ester (cleavage at pH >12.5 in 30 min for acetyl versus ~16 h in concentrated NH4OH at 55 °C for benzoyl) [1]. Furthermore, the 3'-O-benzoyl group uniquely tolerates nucleophilic displacement at the 5'-position without triggering glycosyl cleavage—a failure mode observed with the 3'-methanesulfonate analogue [2]. These quantitative differences in physicochemical and reaction profiles mean that substituting a mono-protected or mixed-acyl analogue will alter reaction kinetics, selectivity, and yield in multi-step synthetic protocols.

Quantitative Differentiation Evidence for N4,3'-O-Dibenzoyl-2'-deoxycytidine (51549-49-6)


Lipophilicity Advantage of Dual Benzoyl Protection Over Single N4-Benzoyl or 3'-O-Acetyl Protection

The computed octanol-water partition coefficient (LogP) of N4,3'-O-Dibenzoyl-2'-deoxycytidine is 2.07, compared to 0.21 for N4-Benzoyl-2'-deoxycytidine (single N-benzoyl) and -0.38 for 3'-O-Acetyl-2'-deoxycytidine [1]. This ΔLogP of +1.86 versus the N4-monobenzoyl analogue and +2.45 versus the 3'-O-acetyl analogue corresponds to an approximately 72-fold and 280-fold higher partition coefficient, respectively, translating into substantially enhanced solubility in organic solvents such as dichloromethane, THF, and acetonitrile.

Lipophilicity LogP Organic Solubility

3'-O-Benzoyl Protection Permits Selective 5'-Nucleophilic Displacement Without Glycosyl Cleavage

In a direct comparative study from the Journal of Organic Chemistry (1965), N-Benzoyl-2'-deoxycytidine 3'-benzoate 13 (the target compound) underwent clean nucleophilic displacement of the 5'-p-toluenesulfonate leaving group with iodide to yield N-benzoyl-2'-deoxy-5'-iodocytidine 3'-benzoate (14) as an isolable product [1]. By stark contrast, the corresponding 3'-methanesulfonate derivative 2 suffered glycosyl bond cleavage under identical displacement conditions, yielding no desired 5'-substituted product. This demonstrates that the 3'-O-benzoyl group uniquely imparts glycosidic bond stability during nucleophilic attack at the 5'-position, whereas the 3'-methanesulfonate group fails.

Nucleophilic Displacement Glycosyl Stability Regioselectivity

Superior Base Stability of the 3'-O-Benzoyl Ester Versus 3'-O-Acetyl Under Alkaline Conditions

The 3'-O-acetyl group in 3'-O-Acetyl-2'-deoxycytidine derivatives is cleaved at pH >12.5 within 30 minutes at ambient temperature [1]. In contrast, standard N4-benzoyl and 3'-O-benzoyl groups require treatment with concentrated ammonium hydroxide (28–33% NH3, pH ~13–14) at 55 °C for approximately 16 hours to achieve complete removal [2]. This represents a greater than 30-fold difference in deprotection half-life under strongly basic conditions, providing a wide operational window for orthogonal deprotection strategies in which other base-labile protecting groups (e.g., N-acetyl, levulinoyl, or phenoxyacetyl) must be removed while preserving the 3'-O-benzoyl ester intact.

Alkaline Stability Protecting Group Orthogonality Deprotection Kinetics

Resistance to Acid-Catalysed Depurination Versus N,N-Dibenzoylated Deoxycytidine Derivatives

Deoxycytidine derivatives dibenzoylated at the base moiety (N,N-dibenzoylated) exist as equilibrium mixtures of 3,N- and N,N-dibenzoylated species and undergo unusually facile depurination upon treatment with 80% acetic acid at room temperature [1]. N4,3'-O-Dibenzoyl-2'-deoxycytidine, in which the second benzoyl group resides on the 3'-hydroxyl of the sugar rather than on the endocyclic N3 of the base, avoids this equilibrium and does not display accelerated depurination under the same acidic conditions. This structural distinction is critical when acid-labile transient protection (e.g., 4,4'-dimethoxytrityl removal) is required during solid-phase synthesis.

Acid Stability Depurination DMT Removal Compatibility

Defined Melting Point and Storage Profile Distinguish This Protected Nucleoside from N4-Benzoyl-2'-deoxycytidine

N4,3'-O-Dibenzoyl-2'-deoxycytidine exhibits a sharp melting point of 190 °C and requires long-term storage at -20 °C [1]. The mono-protected N4-Benzoyl-2'-deoxycytidine, by comparison, displays a higher and broader melting range of 215–220 °C with decomposition, and is typically stored at 2–8 °C . The 25–30 °C depression in melting point for the dibenzoyl derivative reflects its higher entropy of fusion imparted by the additional benzoyl substituent and provides a clearly distinguishable identity test for incoming quality control upon procurement.

Physical Characterization Melting Point Quality Control

Evidence-Backed Application Scenarios for N4,3'-O-Dibenzoyl-2'-deoxycytidine (51549-49-6)


Synthesis of 2',5'-Dideoxycytidine Antiviral Nucleoside Analogues

The demonstrated ability of the 3'-O-benzoyl group to withstand 5'-nucleophilic displacement conditions without glycosyl cleavage [1] makes this compound the direct precursor to 5'-iodo, 5'-azido, and 5'-thioacetate derivatives of 2'-deoxycytidine. These intermediates are subsequently converted to 2',5'-dideoxycytidine analogues with established antiviral activity. Procurement of the correctly protected starting material ensures efficient access to this therapeutically relevant compound class.

Orthogonal Protection Strategies in Solution-Phase Oligonucleotide Synthesis

The >30-fold difference in alkaline deprotection kinetics between the 3'-O-benzoyl group (~16 h in NH4OH at 55 °C) and the 3'-O-acetyl group (≤30 min at pH >12.5) [2] allows chemists to selectively remove base-labile protecting groups such as levulinoyl or phenoxyacetyl esters while retaining the 3'-O-benzoyl protection. This orthogonality is essential for the stepwise solution-phase assembly of modified oligonucleotides where intermediate purification relies on differentially protected hydroxyl groups.

Solid-Phase Oligonucleotide Synthesis Requiring Acidic DMT Removal Compatibility

Unlike N,N-dibenzoylated deoxycytidine derivatives that undergo rapid depurination upon exposure to 80% acetic acid, N4,3'-O-Dibenzoyl-2'-deoxycytidine remains stable under typical acidic detritylation conditions [3]. This makes it a reliable protected nucleoside for solid-phase synthesis protocols that employ repetitive dichloroacetic acid or trichloroacetic acid treatments, preserving the glycosidic bond integrity and maximising full-length oligonucleotide yields.

Homogeneous Solution-Phase Derivatisation in Non-Aqueous Media

With a LogP of 2.07—substantially higher than N4-Benzoyl-2'-deoxycytidine (0.21) or 3'-O-Acetyl-2'-deoxycytidine (-0.38) —this compound dissolves readily in aprotic organic solvents such as dichloromethane, THF, and acetonitrile. This high organic solubility enables homogeneous reaction conditions for moisture-sensitive transformations including phosphoramidite formation, acylation, and organometallic coupling, which are critical in the large-scale synthesis of nucleoside building blocks for therapeutic oligonucleotide manufacture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N4,3'-O-Dibenzoyl-2'-deoxycytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.